molecular formula C9H16N4O5S B8820722 L-Cysteine, glycylglycylglycyl- CAS No. 245447-20-5

L-Cysteine, glycylglycylglycyl-

Cat. No.: B8820722
CAS No.: 245447-20-5
M. Wt: 292.31 g/mol
InChI Key: PUTQDWRZJCIYFX-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cysteine, glycylglycylglycyl- (Gly-Gly-Gly-Cys) is a tetrapeptide composed of three glycine residues linked to L-cysteine via peptide bonds. The thiol (-SH) group in the cysteine moiety confers unique redox and nucleophilic properties, enabling roles in antioxidant activity, metal chelation, and biochemical modifications.

Properties

CAS No.

245447-20-5

Molecular Formula

C9H16N4O5S

Molecular Weight

292.31 g/mol

IUPAC Name

(2R)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C9H16N4O5S/c10-1-6(14)11-2-7(15)12-3-8(16)13-5(4-19)9(17)18/h5,19H,1-4,10H2,(H,11,14)(H,12,15)(H,13,16)(H,17,18)/t5-/m0/s1

InChI Key

PUTQDWRZJCIYFX-YFKPBYRVSA-N

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)S

Canonical SMILES

C(C(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The reactivity of Gly-Gly-Gly-Cys with formaldehyde was studied alongside other sulfur-containing compounds (Table 1).

Table 1. Reactivity of Thiol-Containing Compounds with Formaldehyde

Compound Structure Conversion Rate (2 h) Product (+12 amu)
L-Cysteine HS-CH₂-CH(NH₂)-COOH High Yes
Gly-Gly-Gly-Cys Gly-Gly-Gly-Cys High Yes
Cys-Gly (Dipeptide) Cys-Gly High Yes
L-Homocysteine HS-CH₂-CH₂-CH(NH₂)-COOH High Yes
L-Methionine CH₃-S-CH₂-CH₂-CH(NH₂)-COOH 0.33% No
Glycine Amide NH₂-CH₂-CONH₂ 0.68% No

Inhibition and Specificity

This suggests that Gly-Gly-Gly-Cys, retaining a free thiol, may similarly modulate enzyme activity, though its larger size could reduce bioavailability .

Key Research Findings

  • Reactivity : Gly-Gly-Gly-Cys and shorter cysteine peptides (e.g., Cys-Gly) react rapidly with electrophiles like formaldehyde, emphasizing the role of thiol accessibility .
  • Metabolic Fate : Unlike N-acetylated cysteine derivatives, peptide-bound cysteine (e.g., Gly-Gly-Gly-Cys) is likely hydrolyzed by peptidases to release free cysteine, influencing its pharmacokinetics .

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